molecular formula C18H18ClFN2O4S B2569720 3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170779-97-1

3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2569720
CAS RN: 1170779-97-1
M. Wt: 412.86
InChI Key: JXOVLPWAIVWDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN2O4S and its molecular weight is 412.86. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Crystallography

A study by Gelbrich, Haddow, and Griesser (2011) investigated the molecular structure and interactions of a similar compound, highlighting its potential in understanding molecular conformations and interactions. This research is crucial for the design of new drugs and materials, showcasing the importance of molecular architecture in scientific applications (Gelbrich, Haddow, & Griesser, 2011).

Antimicrobial Agents

Research into quinoline clubbed with sulfonamide moiety synthesized compounds aimed at antimicrobial applications has shown promising results against Gram-positive bacteria. The synthesis and evaluation of these compounds underline the potential of similar structures in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Biointerface Research in Applied Chemistry, 2019).

Enzyme Inhibition

Compounds with a similar structure have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, an enzyme critical in many physiological processes. These studies suggest potential therapeutic applications in conditions where enzyme activity needs to be regulated, such as glaucoma or edema (Journal of Enzyme Inhibition and Medicinal Chemistry, 2016).

Anticancer Agents

Research into tetrahydroquinoline derivatives containing the biologically active sulfonamide moiety has identified new antitumor agents. These compounds exhibit potent cytotoxicity against various cancer cell lines, highlighting the potential of such molecules in cancer therapy. The synthesis and in vitro evaluation of these compounds mark a significant step toward discovering novel anticancer drugs (European Journal of Medicinal Chemistry, 2010).

Anti-HIV Agents

Styrylquinoline derivatives, similar in structure to the compound , have been shown to inhibit HIV-1 integrase, a key enzyme in the HIV replication cycle. This research opens avenues for the development of new therapeutic agents against HIV, demonstrating the potential of such compounds in treating viral infections (Molecules, 2010).

properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c1-26-11-18(23)22-8-2-3-12-4-5-13(9-17(12)22)21-27(24,25)14-6-7-16(20)15(19)10-14/h4-7,9-10,21H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOVLPWAIVWDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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